4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Shares the pyrazole and nitro functionalities but differs in the ester group.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains additional nitro and tetrazole groups, making it more energetic.
Uniqueness
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of pyrazole, nitro, and isoxazole functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19N5O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O5/c1-10-17(23(25)26)11(2)22(20-10)9-13-12(3)28-21-16(13)18(24)19-14-7-5-6-8-15(14)27-4/h5-8H,9H2,1-4H3,(H,19,24) |
InChI Key |
XOOOGBQRQAVQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=CC=C3OC)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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